6-aminopyridine-2-sulfonic Acid

Description

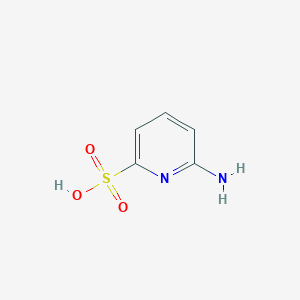

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMMQOBPBUIBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376544 | |

| Record name | 6-aminopyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109682-22-6 | |

| Record name | 6-aminopyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization of 6 Aminopyridine 2 Sulfonic Acid

Synthesis of Sulfonamide Derivatives

A significant pathway for the derivatization of 6-aminopyridine-2-sulfonic acid involves the transformation of the sulfonic acid moiety into a sulfonamide group. This is typically a two-step process involving the formation of a sulfonyl chloride intermediate followed by a coupling reaction with an amine.

Formation of Sulfonyl Chlorides as Intermediates

The conversion of this compound to its corresponding sulfonyl chloride is a crucial step in the synthesis of sulfonamides. A common method for this transformation involves reacting the sulfonic acid with a chlorinating agent. For instance, 6-aminopyridine-3-sulfonic acid can be treated with phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃) to yield 6-aminopyridine-3-sulfonyl chloride. rasayanjournal.co.in This reaction is typically performed under reflux conditions. rasayanjournal.co.in An alternative approach for generating pyridine-2-sulfonyl chloride involves the treatment of 2,2′-dipyridyl disulfide with chlorine or bromine. chemicalbook.com

The resulting sulfonyl chloride is a reactive intermediate that is often used in the subsequent step without extensive purification. rasayanjournal.co.inchemicalbook.com The reactivity of sulfonyl chlorides allows for a variety of subsequent coupling reactions. researchgate.net

Coupling Reactions with Amines to Yield Pyridosulfonamides

The synthesized 6-aminopyridine-2-sulfonyl chloride can readily undergo coupling reactions with a wide array of primary and secondary amines to produce the corresponding pyridosulfonamides. rasayanjournal.co.incbijournal.com This reaction is a cornerstone in the synthesis of many sulfonamide-containing compounds. cbijournal.com The reaction conditions for this coupling can vary, but often involve heating the sulfonyl chloride with the desired amine in a suitable solvent, sometimes in the presence of a base like pyridine (B92270). rasayanjournal.co.innih.gov For example, a series of substituted pyridosulfonamides were synthesized by reacting 6-aminopyridine-3-sulfonyl chloride with various substituted heterocyclic aromatic amines at 70-80°C. rasayanjournal.co.in

Microwave-assisted synthesis has also been employed for the sulfonylation of amines, offering a rapid and efficient method that can sometimes be performed under solvent-free conditions. rsc.org The nature of the amine, whether it is a primary or secondary amine, can influence the reaction rate, with primary amines generally reacting more rapidly due to their higher nucleophilicity. rsc.org

The resulting pyridosulfonamides are a class of compounds with significant interest in various fields of chemistry. The general scheme for the synthesis of these sulfonamides is depicted below:

General Reaction Scheme for Pyridosulfonamide Synthesis

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Chlorinating Agent (e.g., PCl₅, POCl₃) | Heat | 6-Aminopyridine-2-sulfonyl chloride |

| 6-Aminopyridine-2-sulfonyl chloride | Primary or Secondary Amine | Base (optional), Heat | Pyridosulfonamide |

Reactions Involving the Amino Group

The amino group of this compound provides another site for functionalization, enabling the synthesis of a different class of derivatives.

Diazotization and Coupling Reactions

The primary amino group on the pyridine ring can undergo diazotization, a reaction that converts it into a diazonium salt. This is typically achieved by treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. nih.govresearchgate.net The resulting diazonium salt is a highly reactive species that can participate in various coupling reactions. wikipedia.org

Azo coupling is a prominent reaction of diazonium salts, where they react with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds. wikipedia.orgyoutube.com The diazonium ion acts as an electrophile in this electrophilic aromatic substitution reaction. wikipedia.org The position of coupling on the aromatic ring is influenced by the substituents present. wikipedia.org These azo compounds have applications as dyes and pigments. wikipedia.org

Formation of Schiff Bases and Related Imine Derivatives

The amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. libretexts.orgjocpr.com This condensation reaction typically involves heating an equimolar mixture of the aminopyridine and the carbonyl compound, often in the presence of an acid catalyst like glacial acetic acid, in a solvent such as ethanol. jocpr.comresearchgate.net The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to yield the imine. jocpr.com

The formation of Schiff bases is a versatile reaction, and a wide variety of aldehydes and ketones can be used, leading to a diverse range of imine derivatives. mdpi.comdergipark.org.tr These compounds are of interest for their potential applications in coordination chemistry and as intermediates in the synthesis of other heterocyclic compounds. jocpr.comdergipark.org.tr

Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product Class |

| 2-Aminopyridine (B139424) | Aromatic Aldehyde | Glacial Acetic Acid / Ethanol | Pyridine-based Schiff Base |

| 2-Aminopyridine | Ketone | Glacial Acetic Acid / Ethanol | Pyridine-based Schiff Base |

Modifications of the Pyridine Ring System

The pyridine ring of this compound is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uomosul.edu.iq However, the presence of the amino group, an activating group, can facilitate electrophilic substitution reactions under certain conditions, typically directing substitution to the positions ortho and para to the amino group. uomosul.edu.iq

Furthermore, the pyridine nitrogen can undergo N-amination by reacting with electrophilic aminating reagents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH) to form N-aminopyridinium salts. nih.gov These salts can then be used in a variety of synthetic transformations. nih.gov

Recent research has also explored the use of 2-aminopyridines in multicomponent reactions to construct more complex heterocyclic systems. For example, 2-aminopyridines can react with aldehydes and other reagents in the presence of a metal catalyst to form fused ring systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. rsc.orgnih.govsioc-journal.cn These reactions often proceed through the in situ formation of an imine followed by a cyclization step. nih.gov

Ring Annulation Reactions

Ring annulation, a process where a new ring is constructed onto an existing molecule, is a powerful strategy in organic synthesis for creating fused heterocyclic systems. wikipedia.org The 2-aminopyridine framework, a core component of this compound, is a well-established synthon for such transformations due to its unique dual nucleophilic character, involving both the exocyclic amino group and the endocyclic ring nitrogen. nih.gov This allows it to react with various bifunctional electrophiles to yield a diverse array of fused-ring compounds.

The general reactivity of 2-aminopyridines in annulation reactions often involves condensation with reagents like α,β-unsaturated carbonyl compounds, β-ketoesters, or α-haloketones. For instance, the reaction of 2-aminopyridine derivatives with α,β-unsaturated aldehydes can lead to the formation of dihydroquinolinones through a rhodium-catalyzed C(sp²)-H functionalization and cyclization cascade. rsc.org In the context of this compound, the exocyclic amino group at the 6-position would serve as the primary nucleophile, initiating the annulation sequence. The sulfonic acid group at the 2-position, being strongly electron-withdrawing, would significantly influence the electron density of the pyridine ring, thereby modulating its reactivity in these cyclization processes.

A prominent class of heterocycles synthesized via this approach are pyrido[1,2-a]benzimidazoles, which exhibit a range of biological activities and photophysical properties. jraic.comresearchgate.net The synthesis of these systems can be achieved through several routes, including the reductive intramolecular cyclization of N-(nitrophenyl)pyridinium chlorides or through multicomponent reactions. jraic.comnih.gov One approach involves the reaction of 2-aminobenzimidazoles with bifunctional reagents like unsaturated carbonyl compounds to construct the fused pyrimidine (B1678525) ring. nih.gov While direct examples utilizing this compound are not prevalent in the literature, its structural analogy to 2-aminopyridine suggests its potential as a precursor for analogous fused systems, such as pyrido[1,2-a]pyrimidines or related structures.

Nucleophilic Aromatic Substitution on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. youtube.com The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. youtube.comuoanbar.edu.iq The reaction mechanism typically proceeds through a two-step addition-elimination sequence, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

In the case of this compound, the sulfonic acid group is located at the highly activated 2-position. Sulfonic acid and its ester derivatives can function as leaving groups in SNAr reactions. google.com The reaction is further facilitated by the fact that nucleophilic attack at the 2-position allows the negative charge of the intermediate to be delocalized onto the ring nitrogen, which is a stabilizing feature. uoanbar.edu.iq

For enhanced reactivity, the pyridine nitrogen can be protonated or alkylated to form a pyridinium (B92312) salt. This places a formal positive charge on the nitrogen, greatly increasing the ring's electrophilicity and making it significantly more susceptible to nucleophilic attack. nih.gov A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed to displace the leaving group at the 2-position, providing a direct route to a wide range of substituted pyridine derivatives.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on the this compound Scaffold

| Feature | Influence on SNAr Reactivity | Rationale |

| Ring Nitrogen | Activating | The electronegative nitrogen atom withdraws electron density from the ring, making it more electrophilic and susceptible to nucleophilic attack. uoanbar.edu.iq |

| Sulfonic Acid Group (at C2) | Leaving Group / Activating | Functions as a potential leaving group. Its electron-withdrawing nature further activates the ring for attack at the ortho and para positions. google.com |

| Amino Group (at C6) | Deactivating | As an electron-donating group, it increases the electron density of the ring, making it less favorable for nucleophilic attack. |

| Pyridinium Salt Formation | Strongly Activating | Protonation or alkylation of the ring nitrogen introduces a positive charge, significantly enhancing the ring's electrophilicity and reactivity towards nucleophiles. nih.gov |

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound moiety is a valuable building block for the synthesis of novel and diverse heterocyclic systems. Its inherent reactivity, particularly the nucleophilicity of the amino group and the endocyclic nitrogen, allows for its use in constructing various fused heterocycles through condensation and cyclization reactions with appropriate bifunctional reagents. researchgate.netresearchgate.net The development of such systems is a cornerstone of medicinal chemistry, as fused heterocycles are prevalent scaffolds in numerous biologically active compounds. mdpi.com

One of the most common applications of 2-aminopyridine derivatives is in the synthesis of imidazo[1,2-a]pyridines . This bicyclic system is readily formed by the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization involving the exocyclic amino group. Recently, methods have been developed to synthesize sulfonamide derivatives of this scaffold starting from 2-aminopyridine. imist.ma

Furthermore, the 2-aminopyridine core can be used to construct fused six-membered rings. For example, reaction with dicarbonyl compounds or their equivalents, such as malonic acid, can lead to the formation of pyrido[1,2-a]pyrimidine derivatives. researchgate.net These reactions typically involve a condensation-cyclization sequence to build the new pyrimidine ring onto the pyridine frame.

The versatility of the 2-aminopyridine scaffold, and by extension the this compound moiety, allows for the creation of a wide range of other fused systems, including benzodiazepines and indoles, depending on the chosen reaction partner. researchgate.netresearchgate.net The sulfonic acid group in the starting material can be retained in the final product as a key functional handle for further modification or to influence physicochemical properties like solubility, or it could be displaced during the synthetic sequence.

Table 2: Examples of Heterocyclic Systems Derived from 2-Aminopyridine Precursors

| Reagent Type | Resulting Fused Heterocycle Core | General Reaction Type |

| α-Haloketones | Imidazo[1,2-a]pyridine | Condensation / Intramolecular Cyclization imist.ma |

| Malonic Acid / Derivatives | Pyrido[1,2-a]pyrimidin-4-one | Condensation / Cyclization researchgate.net |

| Isatin | Indolo[2,3-b]pyridine derivative | Condensation / Cyclization researchgate.net |

| Phthalic Acid / Anhydride | Phthalimido-pyridine derivative | Condensation researchgate.net |

| β-Ketoesters | Pyrido[1,2-a]pyrimidine derivative | Condensation / Cyclization |

| α,β-Unsaturated Aldehydes | Dihydroquinolinone derivative | C-H Activation / Annulation rsc.org |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton and the chemical environment of each atom.

While specific experimental spectra for 6-aminopyridine-2-sulfonic acid are not widely published, the expected NMR data can be predicted based on its structure and data from analogous compounds like 2-aminopyridine (B139424) and pyridine-2-sulfonic acid. tsijournals.comchemicalbook.com

Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) ring and the amino group. The three aromatic protons are expected to appear as a coupled system, likely in the range of 6.0-8.0 ppm. The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum should display five signals corresponding to the five carbon atoms in the pyridine ring. The carbon atom bonded to the sulfonic acid group (C2) and the carbon atom bonded to the amino group (C6) are expected to be significantly influenced by these substituents. The chemical shifts for pyridine carbons typically occur between 120 and 150 ppm, with carbons adjacent to the nitrogen atom appearing at the lower field (higher ppm value). chemicalbook.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | |||

| Aromatic H (3 positions) | 6.0 - 8.0 | Doublet, Triplet | The specific splitting pattern depends on the coupling between adjacent protons on the ring. |

| Amino H (-NH₂) | Variable | Broad Singlet | Position and broadening are affected by solvent, temperature, and exchange. |

| ¹³C | |||

| Aromatic C (5 positions) | 110 - 160 | Singlet | The exact shifts depend on the electronic effects of the amino and sulfonic acid groups. C2 and C6 would be most significantly shifted. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups.

Amino Group (N-H): Primary amines typically show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretches. tsijournals.com An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹. tsijournals.commdpi.com

Sulfonic Acid Group (S=O and O-H): The sulfonic acid group is characterized by strong absorption bands from the S=O double bonds, typically appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. libretexts.org The O-H stretch of the sulfonic acid group is very broad and appears in the 2500-3300 cm⁻¹ region, often overlapping with other signals.

Aromatic Ring (C=C and C=N): The pyridine ring will exhibit C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹. vscht.cz

Carbon-Sulfur Bond (C-S): A C-S stretching peak may be observed, although it can be weak. For some sulfonic acids, this peak is noted around 620 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Amino (-NH₂) | N-H Bend | 1600 - 1650 | Medium-Strong |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Sulfonic Acid (-SO₃H) | S=O Stretch | 1300 - 1350 and 1120 - 1160 | Strong |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 | Medium |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. libretexts.org

For this compound (molecular formula C₅H₆N₂O₃S), the monoisotopic mass is 174.01 Da. guidechem.com In a typical mass spectrum, a molecular ion peak ([M]⁺) at m/z 174 would be expected. The fragmentation of the molecule under ionization would likely proceed through the loss of stable neutral molecules or radicals. Key expected fragmentation pathways include:

Loss of sulfur dioxide (SO₂), leading to a fragment at [M-64]⁺.

Loss of the sulfonic acid radical (•SO₃H), resulting in a fragment at [M-81]⁺.

Cleavage of the C-S bond, which can lead to various fragments depending on how the charge is retained.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion/Fragment | Notes |

| 174 | [C₅H₆N₂O₃S]⁺ | Molecular Ion ([M]⁺) |

| 110 | [M - SO₂]⁺ | Loss of sulfur dioxide from the molecular ion. |

| 94 | [M - SO₃]⁺ | Loss of sulfur trioxide from the molecular ion (less common) or [C₅H₆N₂]⁺ representing the 2-aminopyridine core after C-S bond cleavage. |

| 93 | [M - •SO₃H]⁺ | Loss of the sulfonic acid radical. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules are arranged in a crystal lattice.

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly available literature. However, an analysis would be expected to reveal several key features. Given the presence of an acidic sulfonic acid group and basic amino and pyridine nitrogen atoms, the compound would likely exist as a zwitterion in the solid state, with the sulfonic acid proton transferred to one of the nitrogen atoms. The crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds involving the sulfonate group (as a hydrogen bond acceptor) and the amino and protonated pyridine groups (as hydrogen bond donors). najah.edu This strong hydrogen bonding network would contribute to the compound's solid-state stability and physical properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov It is often employed to optimize the molecular structure, determine energies, and analyze the distribution of electron density. nih.govresearchgate.net For molecules related to 6-aminopyridine-2-sulfonic acid, such as other pyridine (B92270) derivatives, DFT calculations using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) are standard for obtaining optimized geometries and electronic parameters. nih.govresearchgate.net

Table 1: Representative Theoretical Parameters Calculated via DFT for a Pyridine-Sulfonic Acid Scaffold

| Calculated Parameter | Conceptual Value | Significance |

| Total Energy (kcal/mol) | -85.19 | Indicates the thermodynamic stability of the optimized molecular structure. nih.gov |

| Dipole Moment (Debye) | 4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Point Group | C1 | Describes the molecule's symmetry; a C1 point group indicates an unsymmetrical structure. nih.gov |

Note: The values in this table are illustrative, based on findings for structurally related pyridine derivatives, to demonstrate the type of data generated from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. materialsciencejournal.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character, while the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. electrochemsci.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. materialsciencejournal.orgelectrochemsci.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap implies the molecule is more reactive. electrochemsci.org This analysis helps predict how this compound might participate in charge-transfer interactions. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Data

| Parameter | Conceptual Energy (eV) | Role in Molecular Interaction |

| EHOMO | -7.06 | Represents the ionization potential; a higher value indicates a stronger electron-donating ability. materialsciencejournal.org |

| ELUMO | -2.54 | Represents the electron affinity; a lower value suggests a greater electron-accepting ability. materialsciencejournal.org |

| Energy Gap (ΔE) | 4.52 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. materialsciencejournal.orgelectrochemsci.org |

Note: These values are conceptual, based on studies of similar functionalized aromatic compounds, to illustrate the principles of HOMO-LUMO analysis.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target.

Docking simulations place this compound into the active site of a target protein to elucidate potential binding modes. These studies identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and cation-pi interactions, that stabilize the ligand-protein complex. nih.gov For sulfonamide-containing compounds, the sulfonamide group is a well-known zinc-binding group and frequently forms hydrogen bonds with amino acid residues in the active sites of metalloenzymes like carbonic anhydrase. The amino group on the pyridine ring can also act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, further anchoring the ligand within the binding pocket.

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein. Lower docking scores typically indicate a more favorable and stable binding interaction. These predicted affinities help prioritize compounds for experimental testing.

Pharmacophore modeling complements docking by identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdovepress.com A pharmacophore model for a this compound-based inhibitor would define the spatial relationships between features like hydrogen bond donors/acceptors, aromatic rings, and positive/negative ionizable groups. nih.gov Such models are used to screen databases for novel chemical scaffolds that match the required pharmacophoric features, aiding in the design of new potential therapeutic agents. nih.govnih.gov

Table 3: Common Pharmacophoric Features for Aminopyridine-Based Ligands

| Pharmacophoric Feature | Corresponding Moiety in Compound | Type of Interaction |

| Hydrogen Bond Donor | Amino (-NH₂) group, Sulfonic Acid (-OH) | Forms hydrogen bonds with acceptor groups on the protein (e.g., C=O). |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Sulfonyl Oxygens (-SO₂) | Forms hydrogen bonds with donor groups on the protein (e.g., -NH, -OH). |

| Aromatic Ring | Pyridine Ring | Participates in hydrophobic or π-stacking interactions with aromatic residues. |

| Negative Ionizable Feature | Sulfonic Acid group (-SO₃⁻) | Forms ionic bonds or salt bridges with positively charged residues (e.g., Lys, Arg). |

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations study the time-dependent behavior of these systems. nih.govnih.gov MD simulations provide detailed information on the conformational flexibility of the ligand and protein, the stability of their interactions, and the influence of the surrounding environment (e.g., water molecules). mdpi.com

An MD simulation typically involves placing the docked complex in a simulated aqueous environment and calculating the forces between atoms over time to model their movements. dovepress.com Analysis of the simulation trajectory can confirm the stability of the binding mode predicted by docking, reveal alternative binding conformations, and provide a more accurate estimation of binding free energy. nih.gov Although specific MD studies on this compound were not found, this technique is widely applied to similar ligand-protein systems to validate docking results and gain a deeper understanding of the dynamic nature of molecular recognition. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

In crystalline structures of aminopyridine derivatives, intermolecular interactions are typically dominated by hydrogen bonds. For instance, in related compounds, N—H⋯O and N—H⋯N hydrogen bonds are significant, often forming dimers and more complex three-dimensional networks. The presence of the sulfonic acid and amino groups in this compound would make hydrogen bonding a predominant force in its crystal packing.

The analysis of similar structures reveals the percentage contributions of different contacts to the total Hirshfeld surface. For example, in a related aminopyridine derivative, the contributions were found to be:

| Intermolecular Contact | Contribution to Hirshfeld Surface |

| H⋯H | 46.1% |

| N⋯H/H⋯N | 20.4% |

| C⋯H/H⋯C | 17.4% |

| C⋯C | 6.9% |

| N⋯C/C⋯N | 3.8% |

| N⋯N | 2.7% |

| S⋯C/C⋯S | 1.5% |

| S⋯H/H⋯S | 0.6% |

| S⋯S | 0.6% |

| Data derived from a study on a related aminopyridine derivative and is predictive for this compound. |

These interactions, particularly the significant contributions from H⋯H, N⋯H, and C⋯H contacts, are crucial in determining the stability and physical properties of the crystalline solid. The red spots on a dnorm mapped Hirshfeld surface would indicate these close contacts, visually representing the hydrogen bonding network.

Prediction of Drug-like Attributes and Computational ADMET Properties

The potential of a molecule as a therapeutic agent can be assessed computationally through the prediction of its ADMET properties. These in silico methods are vital in early-stage drug discovery for filtering candidates with unfavorable pharmacokinetic profiles. While specific experimental ADMET data for this compound is not published, several online servers and computational models can predict these properties.

For sulfonamide derivatives containing pyridine moieties, computational studies have been performed to evaluate their drug-likeness and ADMET profiles. nih.gov These studies often utilize platforms like pkCSM and Pre-ADMET. nih.gov The predicted properties for compounds structurally related to this compound are summarized below and offer a predictive glimpse into its own potential characteristics.

Predicted ADMET Properties:

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Water Solubility | Good | Influences dissolution and absorption. |

| Caco-2 Permeability | Low | Predicts absorption across the gut wall. |

| Human Intestinal Absorption | Moderate to Good | Overall prediction of absorption after oral administration. |

| P-glycoprotein Substrate | Yes/No | Affects efflux from cells, impacting bioavailability. |

| Distribution | ||

| VDss (Volume of Distribution) | Low to Moderate | Indicates the extent of drug distribution in tissues. |

| BBB (Blood-Brain Barrier) Permeability | Low | Predicts ability to cross into the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions via this major pathway. |

| Excretion | ||

| Total Clearance | Low | Predicts the rate of removal from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicts the potential to cause DNA mutations. |

| hERG I Inhibitor | Non-inhibitor | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low risk | Predicts the potential for liver damage. |

| These are generalized predictions based on related sulfonamide-pyridine compounds and may not represent the exact values for this compound. |

These computational predictions suggest that a molecule like this compound would likely exhibit favorable safety and metabolic profiles, although its absorption and distribution might present challenges. Such in silico assessments are instrumental in guiding further experimental investigation.

Research on Biological Activities and Mechanistic Insights

Antimicrobial Activity Studies

There is no available scientific literature that has specifically investigated the antimicrobial properties of 6-aminopyridine-2-sulfonic acid.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No published studies were found that report the testing of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, there is no data available on its minimum inhibitory concentrations (MIC) or its spectrum of antibacterial activity.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Agents

In the absence of any data on the antimicrobial activity of this compound, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies require a set of active compounds to determine the relationship between their chemical structure and biological activity.

Antioxidant Activity Investigations

No specific studies have been published detailing the antioxidant potential of this compound.

Free Radical Scavenging Assays

There are no available research articles that have assessed the free radical scavenging activity of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. Therefore, no IC50 values or other quantitative measures of its antioxidant capacity have been reported.

Mechanistic Understanding of Antioxidant Action

Given the lack of primary data on its antioxidant activity, there has been no subsequent research into the mechanistic pathways through which this compound might exert any antioxidant effects.

Anticancer and Antiproliferative Research

The pyridine (B92270) nucleus is a key structural motif in numerous compounds with demonstrated anticancer and antiproliferative activities. nih.gov While direct anticancer screening of this compound is not extensively documented, the broader class of aminopyridine derivatives has been the focus of significant research. These studies provide a strong rationale for investigating the potential of this compound in this therapeutic area.

Derivatives of 3-aminopyrazolo[3,4-b]pyridine have been synthesized and tested for their antiproliferative activity in vitro against human cancer cell lines. mdpi.com One such derivative, 4-phenyl-2-(3,4,5-trimethoxy-beta-styrylo)pyrido- [2',3':3,4]pyrazolo[1,5-a]pyrimidine, showed cytotoxic properties against all three tested human cancer cell lines. mdpi.com In another study, amino acid conjugates of aminopyridine were synthesized and evaluated as potential anticancer agents. nih.gov Some of these conjugates displayed promising inhibition in cisplatin-resistant ovarian cancer cell lines, suggesting they could be lead compounds for developing new anticancer drugs. nih.gov

Furthermore, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. hanyang.ac.kr The data from these studies confirmed that structural optimization of the 4-aminothienopyrimidine derivatives is a viable strategy for developing potent anticancer agents. hanyang.ac.kr The synthesis of pyridinylcarbonylpyrimidines and their evaluation against the A375 human melanoma cell line also yielded compounds with superior antiproliferative activities compared to the reference drug Sorafenib. researchgate.net

Table 2: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

| Pyrazolo[3,4-b]pyridine derivatives | Human bladder cancer (HCV29T) and others | One derivative showed broad cytotoxicity; another showed weak, selective activity. | mdpi.com |

| Amino acid conjugates of aminopyridine | Ovarian cancer (A2780, A2780CISR) | Some derivatives showed promising activity in cisplatin-resistant cells. nih.gov | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | Breast cancer (MCF-7, MDA-MB-231) | High antiproliferative activity observed, with one compound showing an IC50 of 0.013 µM against MCF-7 cells. hanyang.ac.kr | hanyang.ac.kr |

| Pyridinylcarbonylpyrimidines | Melanoma (A375) | Three compounds showed superior antiproliferative activity to Sorafenib. researchgate.net | researchgate.net |

Enzyme Inhibition Studies (e.g., Cyclooxygenase)

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. nih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. mdpi.com While COX-1 is involved in maintaining normal physiological functions, COX-2 is inducible and plays a major role in inflammation. mdpi.comnih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the side effects associated with non-selective NSAIDs. nih.gov

Research has shown that the aminopyridine scaffold is a promising starting point for the development of selective COX-2 inhibitors. A study on new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are derived from 2-aminopyridines, demonstrated potent and selective COX-2 inhibition. mdpi.com The presence of a methanesulfonyl group is a key pharmacophore that allows these compounds to bind to the secondary pocket of the COX-2 enzyme, leading to their selectivity. mdpi.com

Furthermore, sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles have also been investigated as selective COX-2 inhibitors. nih.gov These compounds retained the COX-2 inhibitory potency and selectivity of their methylsulfonyl-substituted counterparts. nih.gov N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have also been synthesized and shown to inhibit both COX-1 and COX-2. nih.gov While direct studies on this compound as a COX inhibitor are not available, the presence of both the aminopyridine core and a sulfonic acid group suggests that it could be a candidate for such activity, warranting further investigation.

Table 3: COX Inhibition by Pyridine and Sulfonamide Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

| Imidazo[1,2-a]pyridin-3-amines | COX-1, COX-2 | Potent and highly selective COX-2 inhibition (IC50 = 0.07 µM, SI = 508.6 for the lead compound). mdpi.com | mdpi.com |

| (Dihydro)pyrrolo[3,2,1-hi]indoles | COX-1, COX-2 | Showed COX-2 selective inhibition in the upper nanomolar range. nih.gov | nih.gov |

| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1, COX-2 | Potentially inhibited both COX-1 and COX-2, with IC50 values similar to meloxicam. nih.gov | nih.gov |

Photostabilization Effects in Polymeric Systems

The degradation of polymers upon exposure to ultraviolet (UV) light is a significant issue that can lead to discoloration, brittleness, and loss of mechanical properties. mdpi.com Photostabilizers are additives used to protect polymers from such degradation. researchgate.net Research has indicated that pyridine derivatives can act as effective photostabilizers for polymers like poly(vinyl chloride) (PVC). nih.gov

A study on new pyridine derivatives showed that they can prevent the photodegradation of PVC by absorbing UV light and acting as radical scavengers. nih.gov The mechanism of photostabilization can involve intramolecular proton transfer, which dissipates the energy of absorbed photons as heat. google.com The presence of aromatic moieties in the stabilizer can enhance its ability to absorb UV light. researchgate.net

Table 5: Photostabilization of Polymers by Pyridine and Sulfonic Acid Derivatives

| Polymer | Stabilizer Type | Mechanism of Action | Reference |

| Poly(vinyl chloride) (PVC) | Pyridine derivatives | UV absorption, radical scavenging, proton transfer. nih.gov | nih.gov |

| Polycarbonate (PC) | Sulfonic acids | Stabilization of UV absorbing components. googleapis.comnih.gov | googleapis.com |

| Poly(vinyl chloride) (PVC) | Tin-naphthalene sulfonic acid complexes | Peroxide decomposition, HCl scavenging, energy absorption. | |

| Poly(vinyl chloride) (PVC) | Schiff bases | UV absorption, energy dissipation, radical scavenging. google.com | google.com |

Applications in Medicinal Chemistry and Materials Science Research

Building Blocks for Bioactive Molecules

The aminopyridine core is a common feature in many biologically active compounds. The presence of the sulfonic acid group can enhance water solubility and provide an additional point for molecular interactions, making 6-aminopyridine-2-sulfonic acid an attractive starting material for drug discovery.

The general class of aminopyridine derivatives is instrumental in the synthesis of various therapeutic agents. While direct synthetic routes from this compound for the following drug classes are not extensively documented in publicly available literature, the structural motifs are relevant to:

Anti-migraine Agents: The synthesis of triptans, a class of anti-migraine drugs, often involves indole (B1671886) derivatives. acs.org The pyridine (B92270) ring, as a bioisostere of other aromatic systems, is a candidate for inclusion in novel drug scaffolds.

Anti-epileptic Agents: A wide range of heterocyclic compounds are utilized in the development of anti-epileptic drugs (AEDs). acs.orgnih.gov The mechanism of action for many AEDs involves the modulation of ion channels or neurotransmitter receptors, activities to which aminopyridine structures can contribute. frontiersin.org

Antipsychotic Agents: The synthesis of antipsychotic drugs frequently involves heterocyclic scaffolds that interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov Aminopyridine derivatives are explored for their potential in this area.

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature acidic moieties. The sulfonic acid group in this compound could serve this role in novel anti-inflammatory compounds. rsc.orgnih.govresearchgate.net

Antiviral Agents: The development of novel antiviral agents often involves the synthesis of modified nucleoside analogues and other heterocyclic structures that can interfere with viral replication. nih.govimist.ma Pyridine-based sulfonamides have been investigated for their antiviral properties. acs.org

Research into aminopyridine derivatives continues to uncover new therapeutic possibilities. Studies on related 2-aminopyridine (B139424) compounds have shown potential for creating agents with anticancer and antibacterial activities. nih.gov The introduction of a sulfonic acid group could modify the pharmacokinetic and pharmacodynamic properties of such derivatives, potentially leading to the development of new and improved therapeutic agents.

Advanced Materials Science Applications

The reactivity of this compound also lends itself to applications in materials science, where it can be incorporated into larger structures to impart specific properties.

Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants. Their synthesis involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. The amino group on this compound can be diazotized, making it a potential precursor for azo dyes. The sulfonic acid group would enhance the water solubility of the resulting dye, which is a desirable property for textile dyeing. ijbpas.com While direct synthesis of anthraquinone (B42736) dyes using this specific compound is not widely reported, the synthesis of 1-aminoanthraquinone-2-sulfonic acid is a key step in the production of some dyes. nih.gov

Compounds containing nitrogen and sulfur atoms, such as aminopyridine derivatives, are known to be effective corrosion inhibitors for various metals, particularly in acidic environments. researchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that prevents corrosive substances from reaching the metal. While studies have focused on compounds like 2-aminopyridine and 2-aminobenzothiazole, the structure of this compound suggests it could also exhibit corrosion-inhibiting properties. ijbpas.commdpi.com

The degradation of polymers, such as polyvinyl chloride (PVC), can be initiated by exposure to heat and UV light. Photostabilizers are additives that protect polymers from this degradation. Aromatic compounds and those containing heteroatoms can act as UV absorbers or radical scavengers. Tin complexes of sulfonic acid derivatives have been shown to be effective photostabilizers for PVC. mdpi.com This suggests a potential application for this compound in the development of novel polymer stabilizers.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of related compounds, such as 6-aminopyridine-3-sulfonic acid, often involves harsh reaction conditions, such as the use of concentrated sulfuric acid at high temperatures. A significant future challenge is the development of more sustainable and environmentally benign synthetic pathways for 6-aminopyridine-2-sulfonic acid.

Future research should focus on:

Catalytic Systems: Investigating novel catalysts that can facilitate the sulfonation of 2-aminopyridine (B139424) under milder conditions, reducing energy consumption and waste generation.

Alternative Solvents: Exploring the use of green solvents, such as ionic liquids or supercritical fluids, to replace hazardous organic solvents traditionally used in synthesis and purification.

Multi-Component Reactions (MCRs): Adapting MCR strategies, which have proven effective for synthesizing other 2-aminopyridine derivatives in a cleaner and more efficient manner, to produce this compound and its derivatives. nih.gov These one-pot reactions increase efficiency by minimizing intermediate isolation steps.

| Synthesis Strategy | Traditional Method | Potential Green Alternative |

| Reagents | Concentrated Sulfuric Acid | Solid acid catalysts, sulfamic acid |

| Temperature | High (e.g., 210°C) | Lower temperatures, microwave-assisted synthesis |

| Solvents | Often requires harsh solvents | Water, ionic liquids, solvent-free conditions |

| Efficiency | Multiple steps, potential for low yield | Fewer steps (e.g., MCRs), improved atom economy |

Targeted Drug Design Based on this compound Scaffold

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, present in numerous therapeutic agents. nih.gov Likewise, the sulfonamide group is a cornerstone of many established drugs. ajchem-b.comnih.gov The combination of these two pharmacophores in this compound provides a robust platform for targeted drug design.

Future research efforts are anticipated in:

Computational Modeling: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to design derivatives that can selectively bind to specific biological targets, such as enzymes or receptors. imist.ma

Combinatorial Chemistry: Generating libraries of novel compounds by modifying the amino and sulfonic acid groups to explore a wide chemical space and identify potent and selective drug candidates.

Fragment-Based Drug Discovery: Using the this compound core as a starting fragment to build more complex molecules with high affinity for specific protein targets.

Exploration of Novel Biological Targets and Therapeutic Areas

Derivatives of both aminopyridine and sulfonamides have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govajchem-b.comresearchgate.netresearchgate.net This suggests that the this compound scaffold holds promise in a variety of therapeutic areas.

Key areas for future exploration include:

Antimicrobial Agents: Designing derivatives to combat antimicrobial resistance by targeting essential bacterial enzymes like dihydropteroate (B1496061) synthase, a known target of sulfonamide drugs. nih.gov

Oncology: Investigating the potential of these compounds as anticancer agents, possibly by targeting enzymes like carbonic anhydrase, which are overexpressed in some tumors. ajchem-b.com

Neglected Tropical Diseases: Exploring the activity of this scaffold against parasites responsible for diseases like Chagas disease, leishmaniasis, and trypanosomiasis, where new therapeutic options are urgently needed. nih.gov

Neurological Disorders: Building on the known effects of other aminopyridines on ion channels, research could explore derivatives for treating conditions like multiple sclerosis or epilepsy. drugbank.com

| Potential Therapeutic Area | Known Activity of Parent Scaffolds | Potential Molecular Targets |

| Antibacterial | Sulfonamides inhibit folate synthesis; Aminopyridines show antibacterial effects. nih.gov | Dihydropteroate synthase, DNA gyrase |

| Anticancer | Sulfonamides can inhibit carbonic anhydrase; Aminopyridines show antiproliferative activity. ajchem-b.comimist.ma | Carbonic anhydrases, protein kinases |

| Antiviral | Both scaffolds are found in various antiviral compounds. researchgate.net | Viral proteases, polymerases |

| Neurological Disorders | Aminopyridines are known potassium channel blockers. drugbank.com | Potassium channels, calcium channels |

Advanced Materials for Biomedical and Industrial Applications

The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials. Its properties can be leveraged for both biomedical and industrial purposes.

Future research directions include:

Biocompatible Polymers: Incorporating this compound as a monomer into biocompatible and biodegradable polymers, such as polyamides or poly(amino acids). nih.govnih.gov These materials could be used for drug delivery systems, tissue engineering scaffolds, or medical implants. nih.gov

Functional Dyes and Coatings: Utilizing the aromatic and ionic nature of the compound to develop novel dyes for textiles or functional coatings with antimicrobial or antistatic properties. Related compounds are already valued in the dye and pigment industry. chemimpex.comcapitalresin.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the molecule as a ligand to create coordination polymers or MOFs. chemimpex.com These materials have potential applications in catalysis, gas storage, and separation technologies.

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

While the general mechanisms of aminopyridines and sulfonamides are known, the specific molecular interactions of derivatives from the this compound scaffold remain to be elucidated.

A critical challenge for future research is to:

Identify Specific Targets: Utilize techniques like affinity chromatography and proteomics to identify the precise protein targets of biologically active derivatives.

Elucidate Binding Modes: Employ X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of these derivatives bound to their targets. This provides a detailed understanding of the key interactions driving activity.

Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogues to map the relationship between chemical structure and biological activity. This knowledge is crucial for optimizing lead compounds. imist.ma For example, molecular docking simulations can predict how subtle changes to the scaffold will affect binding affinity and selectivity. nih.gov

Q & A

Basic: What are the established synthetic routes for 6-aminopyridine-2-sulfonic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves sulfonation and amination steps. A common route derivable from analogous compounds (e.g., sulfapyridine) involves reacting 2-aminopyridine with a sulfonating agent such as p-acetamidobenzene sulfonyl chloride under controlled conditions. Key parameters include:

- Temperature: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Catalyst: Acidic or basic catalysts (e.g., H₂SO₄ or pyridine) may stabilize intermediates.

- Purification: Crystallization in aqueous ethanol improves purity.

Yield optimization requires monitoring reaction progress via TLC or HPLC to identify side products (e.g., over-sulfonation). Comparative studies suggest yields range from 45%–70% depending on stoichiometric ratios .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the sulfonic acid group’s position (e.g., deshielding of pyridine protons adjacent to the sulfonate).

- X-ray Crystallography: Resolves regiochemistry unambiguously but requires high-purity crystals.

- Elemental Analysis: Validates stoichiometry (C, H, N, S content).

- Mass Spectrometry (ESI-MS): Detects molecular ion peaks and fragmentation patterns.

Purity assessments should combine HPLC (≥95% peak area) with Karl Fischer titration for residual moisture .

Basic: What solvent systems are optimal for dissolving this compound in experimental settings?

Methodological Answer:

Solubility is pH-dependent due to the sulfonic acid group’s ionization.

- Aqueous Solutions: Soluble in water (≥50 mg/mL at pH 2–4) but may precipitate at neutral pH.

- Polar Organic Solvents: Limited solubility in ethanol or DMSO (5–10 mg/mL).

For biological assays, prepare stock solutions in 0.1 M HCl (pH-adjusted with NaOH post-dissolution). Conduct solubility tests via gravimetric analysis under controlled conditions .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

Discrepancies often arise from:

- Sample Purity: Impurities (e.g., residual solvents) alter shifts. Validate purity via independent methods (e.g., melting point, HPLC).

- pH Effects: Protonation states influence chemical shifts. Standardize solvent pH (e.g., D₂O with 0.1 M DCl).

- Instrument Calibration: Use internal standards (e.g., TMS) and replicate measurements across labs.

Publish full experimental conditions (solvent, temperature, concentration) to enable cross-study comparisons .

Advanced: What computational strategies predict the reactivity of this compound in catalytic or supramolecular systems?

Methodological Answer:

- DFT Calculations: Model electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate interactions in aqueous/organic matrices to predict aggregation or ligand-binding behavior.

- pKa Prediction Tools: Software like MarvinSuite estimates ionization states affecting reactivity.

Validate models with experimental data (e.g., kinetic studies in varying pH) .

Advanced: How can degradation pathways of this compound be monitored under experimental conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose samples to heat (40–60°C), light (UV-Vis), or oxidizing agents (H₂O₂).

- Analytical Monitoring: Track degradation via:

- LC-MS: Identify breakdown products (e.g., desulfonation or ring-opening).

- IR Spectroscopy: Detect loss of sulfonate peaks (≈1040 cm⁻¹).

- Kinetic Modeling: Fit data to zero/first-order models to estimate shelf-life. Include control experiments to distinguish thermal vs. photolytic degradation .

Advanced: What methodologies address low reproducibility in catalytic applications of this compound?

Methodological Answer:

- Standardized Protocols: Pre-dry reagents and solvents (e.g., molecular sieves for DMF).

- In Situ Characterization: Use Raman spectroscopy to monitor reaction intermediates.

- Statistical Design (DoE): Apply factorial experiments to identify critical variables (e.g., catalyst loading, temperature).

Report confidence intervals and outlier analysis in publications .

Advanced: How do steric and electronic effects of the sulfonic acid group influence this compound’s coordination chemistry?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS): Probe metal-binding sites in complexes.

- Cyclic Voltammetry: Compare redox potentials with non-sulfonated analogs to quantify electronic effects.

- Crystallographic Database Mining: Analyze structural motifs in related sulfonates (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.